5-HT₂B Receptor Antagonism: Potency and Selectivity Profile for N-(3-Aminophenyl)morpholine-4-carboxamide
N-(3-aminophenyl)morpholine-4-carboxamide demonstrates sub-100 nanomolar binding affinity for the 5-HT₂B receptor (IC₅₀ = 22 ± 9.0 nM) with functional cellular antagonist activity (IC₅₀ = 54 nM) [1]. Critically, comprehensive counter-screening against 161 GPCRs (agonist and antagonist modes) and 302 kinases returned uniformly negative results, establishing a clean selectivity profile with no significant off-target interactions at the receptors and enzymes tested [1]. This contrasts with many morpholine-4-carboxamide derivatives that exhibit broader kinase inhibition profiles (e.g., VEGFR-2, Abl, FLT3, mTOR, Aurora A/B) or interactions with multiple GPCR subtypes, which can confound mechanistic interpretation .
| Evidence Dimension | 5-HT₂B receptor binding affinity and functional antagonism with GPCR/kinome selectivity profiling |
|---|---|
| Target Compound Data | Binding IC₅₀ = 22 ± 9.0 nM; Cellular antagonist IC₅₀ = 54 nM; 161 GPCRs negative (except 5-HT₂B); 302 kinases negative |
| Comparator Or Baseline | Class-level: morpholine-4-carboxamide kinase inhibitors — multiple reported kinase targets (VEGFR-2, Abl, FLT3, mTOR, Aurora A/B, PDK1) with varying selectivity profiles |
| Quantified Difference | Target compound: single GPCR target identified (5-HT₂B) with clean 161-GPCR and 302-kinase counter-screen. Comparator class: broad multi-kinase or multi-target profiles requiring additional counter-screening for target deconvolution. |
| Conditions | In vitro binding assays; cellular functional antagonist assays; GPCR agonist/antagonist screen (161 targets); kinome-wide screen (302 kinases) [1] |
Why This Matters
A clean selectivity profile validated by broad counter-screening reduces experimental confounding in target validation and enables more confident attribution of phenotypic effects to 5-HT₂B antagonism, whereas multi-target morpholine analogs introduce interpretive ambiguity.
- [1] PMC. Table 1: Pharmacological Profile of 5-HT₂B Receptor Antagonist. PMC11091653, 2024. View Source
